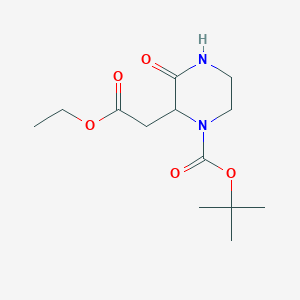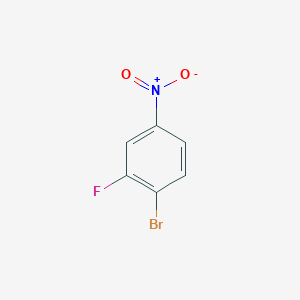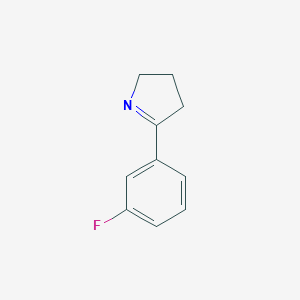
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, also known as FPh-DHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring at the 3-position. FPh-DHP has been studied for its therapeutic potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been studied for its potential therapeutic applications in various fields. In cancer research, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood. However, studies have shown that 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects by interacting with various cellular targets, including proteins and DNA. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis and cell cycle arrest by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to act as a fluorescent probe for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has several advantages for lab experiments. First, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is relatively easy to synthesize and can be obtained in good yields. Second, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in lab experiments. For example, the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole may have off-target effects that could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. First, further studies are needed to elucidate the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in various diseases. Second, studies are needed to optimize the therapeutic potential of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole by identifying its cellular targets and optimizing its pharmacokinetic properties. Third, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be further developed as a fluorescent probe for detecting metal ions. Finally, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be studied for its potential use in other diseases, such as cardiovascular disease and diabetes.
Propiedades
Número CAS |
164737-45-5 |
|---|---|
Nombre del producto |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
Fórmula molecular |
C10H10FN |
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |
Clave InChI |
DKVORXXCYFHXCN-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
SMILES canónico |
C1CC(=NC1)C2=CC(=CC=C2)F |
Sinónimos |
2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

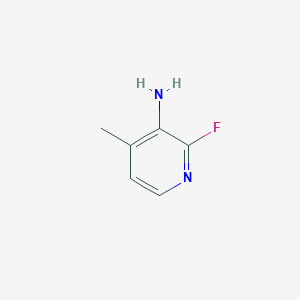
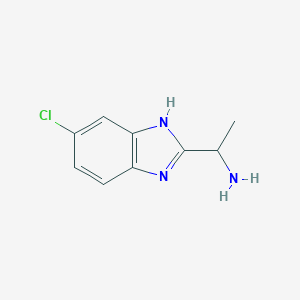
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

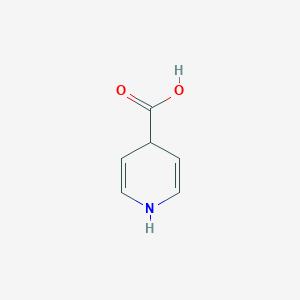
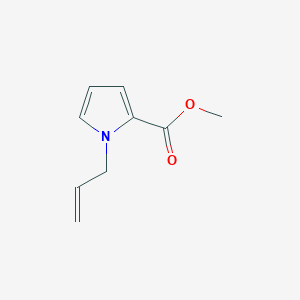
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
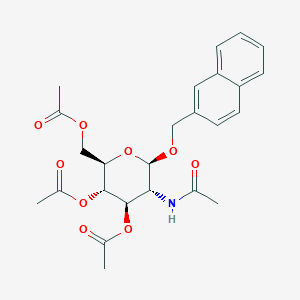
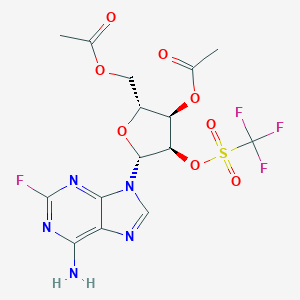
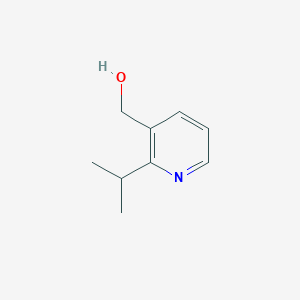
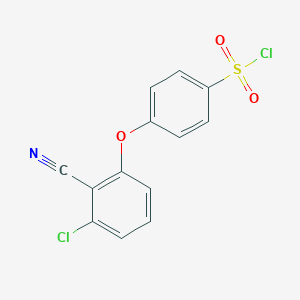
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
